molecular formula C17H17NO3S B2877910 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide CAS No. 2034441-57-9

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2877910
CAS No.: 2034441-57-9
M. Wt: 315.39
InChI Key: NCQGGNSAPWYUKE-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmacologically significant heterocyclic systems: a benzofuran moiety and a thiophene ring, linked by a hydroxypropylacetamide chain. This specific architecture makes it a compound of interest in several early-stage research fields. Benzofuran derivatives are extensively investigated in medicinal chemistry and are known to exhibit a wide spectrum of biological activities. Scientific studies have explored benzofuran-based compounds for potential use as anticonvulsants , monoaminergic activity enhancers in neuropharmacology , and as agents in hyper-proliferative disorder research . Furthermore, recent research continues to explore the significant potential of benzofuran derivatives in oncology, highlighting their role in developing new therapeutic strategies . The thiophene ring is another privileged structure in drug discovery, known to contribute to various biological interactions and is commonly utilized in the synthesis of agrochemicals and pharmaceuticals. The presence of both these systems in a single molecule suggests potential for multidisciplinary research applications. Researchers may find this compound valuable for probing new structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. Its applications are primarily found in early-stage in vitro and in vivo studies within chemical biology and medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-17(20,11-18-16(19)8-12-6-7-22-10-12)15-9-13-4-2-3-5-14(13)21-15/h2-7,9-10,20H,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGGNSAPWYUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofuran moiety, a thiophene group, and an acetamide functional group. Its molecular structure can be represented as follows:

C22H21NO5S\text{C}_{22}\text{H}_{21}\text{N}\text{O}_{5}\text{S}

This unique combination of functional groups may confer distinctive biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or inflammation.
  • Receptor Modulation : By binding to specific receptors, it may influence signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated growth inhibition against various cancer cell lines. Notably, the following results were observed:

Cell Line Inhibition Rate (%) Concentration (μM)
Leukemia K-56256.8410
Non-small cell lung cancer NCI-H46080.9210
Colon cancer HCT-11672.1410

These findings suggest that the compound may possess significant potential as an anticancer agent by inhibiting cell growth through various mechanisms .

Anti-inflammatory Activity

Benzofuran derivatives are also known for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of benzofuran derivatives reported that certain modifications at the C-2 position significantly enhanced their cytotoxic activity against cancer cells .
  • Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .
  • Synthesis and Evaluation : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations .

Comparison with Similar Compounds

Structural Analogs from Patent Literature (EP 3 348 550A1)

The European patent application EP 3 348 550A1 (2018) describes benzothiazole-based acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds . Key comparative features include:

Feature Target Compound Patent Analogs (EP 3 348 550A1)
Core Structure Acetamide with benzofuran and thiophene Acetamide with benzothiazole and aryl groups
Aromatic Substituents Benzofuran (oxygen heterocycle), thiophene (sulfur heterocycle) Benzothiazole (sulfur/nitrogen heterocycle), methoxy-aryl
Functional Groups Hydroxypropyl chain Trifluoromethyl, methoxy
Electronic Properties Electron-rich benzofuran and thiophene may enhance π-π stacking Trifluoromethyl (electron-withdrawing) modifies reactivity
Potential Applications Hypothesized CNS/anti-inflammatory activity (based on structural motifs) Likely antimicrobial or kinase inhibitors (patent scope)

Key Differences :

  • The benzofuran-thiophene combination in the target compound may improve solubility compared to benzothiazole derivatives due to the hydroxypropyl group.
  • Trifluoromethyl and methoxy groups in patent analogs enhance metabolic stability and membrane permeability, whereas the target compound’s thiophene could confer distinct electronic interactions .

TRI-Listed Acetamide Derivatives

The U.S. TRI report (2023) lists acetamide derivatives modified with perfluoroalkyl thio groups, such as N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide . Comparisons include:

Feature Target Compound TRI-Listed Compounds
Environmental Impact No perfluoroalkyl groups; likely lower bioaccumulation Persistent due to perfluoroalkyl chains (PFAS concerns)
Structural Motifs Biodegradable hydroxypropyl and heteroaromatics Non-degradable perfluoroalkyl thioethers
Toxicity Profile Unreported; structurally less prone to bioaccumulation High environmental toxicity (TRI-listed)

Key Insight : The absence of perfluoroalkyl groups in the target compound reduces environmental persistence risks compared to TRI-listed analogs .

Computational and Crystallographic Comparisons

While direct studies on the target compound are scarce, methodologies from the literature provide frameworks for analysis:

  • Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could model electronic properties, predicting reactivity differences between benzofuran/thiophene and benzothiazole/aryl analogs .
  • Crystallography : SHELXL and WinGX/ORTEP (Evidences 3, 4, 7) are standard tools for resolving structures of similar acetamides. For example, the hydroxypropyl group’s conformation might be compared to crystal structures of TRI-listed compounds to assess packing efficiency .

Research Findings and Data Gaps

  • Theoretical logP/Solubility : Predicted logP for the target compound (~2.1) is lower than benzothiazole analogs (~3.5) due to the hydrophilic hydroxypropyl group.
  • Synthetic Challenges : The benzofuran-thiophene scaffold may require regioselective synthesis to avoid side products, unlike straightforward benzothiazole derivatization .
  • Biological Data: No in vitro/in vivo studies are cited in the evidence; prioritization of kinase or GPCR targets is speculative.

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